molecular formula C7H10O2 B1315873 Methyl 3-cyclopropylacrylate CAS No. 98272-33-4

Methyl 3-cyclopropylacrylate

Cat. No.: B1315873
CAS No.: 98272-33-4
M. Wt: 126.15 g/mol
InChI Key: IPOOZKZLEDMDSB-SNAWJCMRSA-N
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Scientific Research Applications

Methyl 3-cyclopropylacrylate has several applications in scientific research:

Safety and Hazards

The safety data sheet for “Methyl 3-cyclopropylacrylate” suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Preparation Methods

Methyl 3-cyclopropylacrylate can be synthesized through the esterification of acrylic acid and cyclopropanol. The reaction typically involves the use of a suitable catalyst to facilitate the esterification process . The general reaction conditions include:

    Reactants: Acrylic acid and cyclopropanol

    Catalyst: Acidic catalyst such as sulfuric acid

    Temperature: Elevated temperatures to accelerate the reaction

    Solvent: Organic solvents like toluene or xylene to dissolve the reactants

Industrial production methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Methyl 3-cyclopropylacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

    Polymerization: It can act as a monomer in polymerization reactions to form polymers like polyesters and polyacrylates.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acidic or basic catalysts depending on the reaction type

Mechanism of Action

The mechanism of action of methyl 3-cyclopropylacrylate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Methyl 3-cyclopropylacrylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications .

Properties

IUPAC Name

methyl (E)-3-cyclopropylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOZKZLEDMDSB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.